1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the pyrazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole alcohols .
Scientific Research Applications
1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine include other pyrazole derivatives such as:
- 3,5-dimethyl-1H-pyrazole
- 1,3-dimethyl-4-nitro-1H-pyrazole
- 1,3-dimethyl-5-phenyl-1H-pyrazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-7-17-11(5-6-14-17)9-13-12-8-10(2)15-16(12)3/h5-6,8,13H,4,7,9H2,1-3H3 |
InChI Key |
JCUVQEDBLVWPAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
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